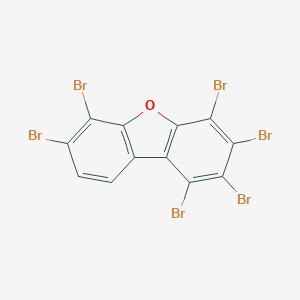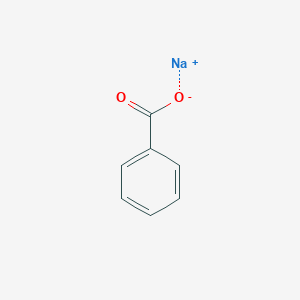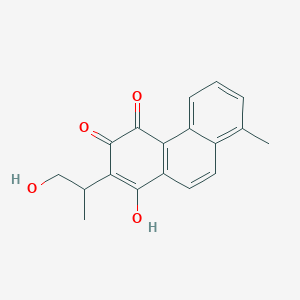
Azuleno
Descripción general
Descripción
El azuleno es un compuesto orgánico aromático e isómero del naftaleno. A diferencia del naftaleno, que es incoloro, el this compound se caracteriza por su distintivo color azul intenso. El nombre "this compound" deriva de la palabra española "azul". El this compound tiene una estructura única que consiste en anillos fusionados de cinco y siete miembros, lo que contribuye a sus propiedades aromáticas .
Aplicaciones Científicas De Investigación
El azuleno y sus derivados tienen una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El azuleno ejerce sus efectos a través de varios mecanismos:
Acción Antiinflamatoria: El this compound inhibe la enzima ciclooxigenasa-2 (COX-2), que participa en la biosíntesis de prostaglandinas, mediadores clave de la inflamación.
Acción Anti-pepsina: El this compound actúa directamente sobre la mucosa gástrica inflamada y suprime los mediadores inflamatorios.
Inhibición de la Liberación de Histamina: El this compound inhibe la liberación de histamina, que juega un papel en las reacciones alérgicas y la inflamación.
Análisis Bioquímico
Biochemical Properties
In medicine, the ingredients of these plants have been widely used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies .
Cellular Effects
Azulene-based N-aryl nucleobases exhibit distinct morphologies with no cytotoxic effect toward the HEK293T cell line . The silver complex of the cytosine derivative, i.e., the silver nanocomposite (Ag–C-complex), has also been synthesized, showing antibacterial properties against Pseudomonas aeruginosa (PA14) .
Molecular Mechanism
In the case of 5,6-bromoazulene, it was found that this substance stimulates macrophages to produce pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Metabolic Pathways
Azulene is involved in various biochemical processes, starting from the isoprene moiety . Examples of great importance in the animal world are carotenoids and vitamin A, which play a crucial role in numerous highly advanced biochemical processes in the human body .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El azuleno se puede sintetizar mediante varios métodos. Un método común implica la reacción de 2H-ciclohepta[b]furan-2-onas con olefinas, metilenos activos, enaminas y éteres de enol de sililo . Otro método implica la aromatización de derivados de hidro, como el método de Ziegler-Hafner, que comienza con ciclopentadieno y anela el anillo de siete miembros .
Métodos de Producción Industrial: La producción industrial de this compound a menudo implica el uso de pirrolidina como reactivo y la destilación continua al vapor y la extracción para la elaboración . Este método es escalable y se ha demostrado que es eficaz para producir this compound en cantidades mayores.
Análisis De Reacciones Químicas
Tipos de Reacciones: El azuleno experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución Electrofílica: Debido a su naturaleza aromática, el this compound puede experimentar sustituciones tipo Friedel-Crafts.
Adición Nucleofílica: El anillo de cinco miembros del this compound es nucleofílico y puede participar en reacciones de adición nucleofílica.
Reactivos y Condiciones Comunes:
Sustitución Electrofílica: Los reactivos comunes incluyen halógenos y ácidos de Lewis.
Adición Nucleofílica: A menudo se utilizan reactivos como reactivos de Grignard y compuestos organolíticos.
Principales Productos:
Sustitución Electrofílica: Los productos incluyen azulenos halogenados y otros derivados sustituidos.
Adición Nucleofílica: Los productos incluyen varios derivados de this compound con grupos funcionales añadidos al anillo de cinco miembros.
Comparación Con Compuestos Similares
El azuleno es único en comparación con otros compuestos aromáticos debido a su estructura de anillo fusionado de cinco y siete miembros. Los compuestos similares incluyen:
Naftaleno: Un isómero del this compound, pero incoloro y carece de la estructura de anillo única del this compound.
Biciclo[3.1.0]hexa-1,3,5-trieno: Otro compuesto aromático con una estructura de anillo fusionado, pero no tan ampliamente estudiado o utilizado como el this compound.
La estructura y propiedades únicas del this compound lo convierten en un compuesto valioso en diversos campos de investigación e industria.
Propiedades
IUPAC Name |
azulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFNKYGDVFVPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Record name | azulene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Azulene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82451-56-7 | |
| Record name | Polyazulene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059770 | |
| Record name | Azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275-51-4 | |
| Record name | Azulene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=275-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azulene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | azulene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azulene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZULENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R6M9MGLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
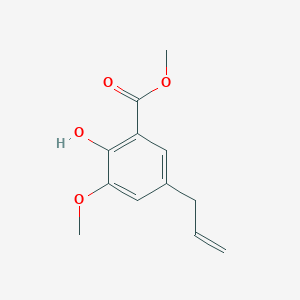
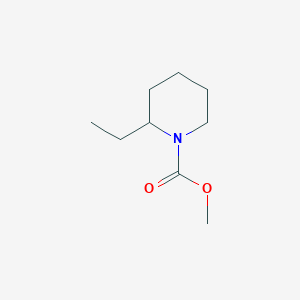
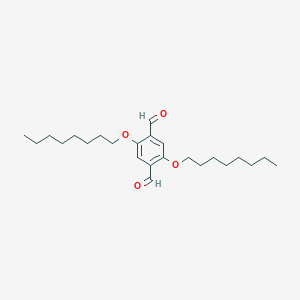
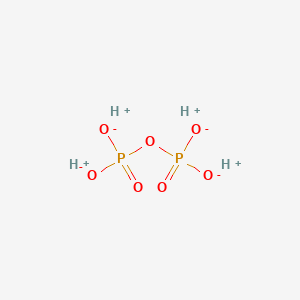

![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
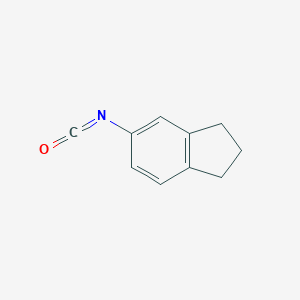

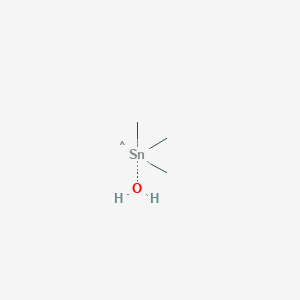
![6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione](/img/structure/B43996.png)

